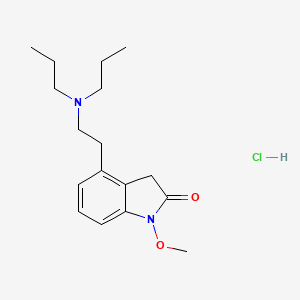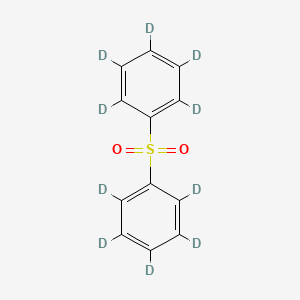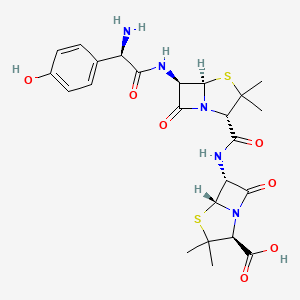
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide is a versatile chemical compound with a unique molecular structure. It is identified by the CAS number 173262-94-7 and has a molecular weight of 328.429 g/mol. This compound is known for its applications in various fields, including neurology research, pain and inflammation studies, and as a cyclooxygenase inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide typically involves the reaction of 2-amino-3-benzoylphenylacetic acid with propylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve the required purity levels for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-benzoylphenylacetic acid
- 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
- 2-Amino-3-benzoyl-alpha-(ethylthio)benzeneacetamide
Uniqueness
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide stands out due to its unique propylthio group, which imparts distinct chemical and biological properties. This structural feature enhances its effectiveness as a cyclooxygenase inhibitor and broadens its range of applications in research and industry .
Propiedades
Fórmula molecular |
C18H20N2O2S |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(2-amino-3-benzoylphenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C18H20N2O2S/c1-2-11-23-17(18(20)22)14-10-6-9-13(15(14)19)16(21)12-7-4-3-5-8-12/h3-10,17H,2,11,19H2,1H3,(H2,20,22) |
Clave InChI |
VJWHNCYXIOFFRK-UHFFFAOYSA-N |
SMILES canónico |
CCCSC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]isoindole-1,3-dione](/img/structure/B15292549.png)




![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)
![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)

![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)

